molecular formula C10H9NO2 B1395786 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione CAS No. 39713-40-1

5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione

Número de catálogo: B1395786
Número CAS: 39713-40-1
Peso molecular: 175.18 g/mol
Clave InChI: INMIEUQKQXVBKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (500 MHz, CDCl₃) :

Signal (δ, ppm) Multiplicity Assignment
2.63 triplet H7, H8 (CH₂)
3.12 multiplet H6 (CH₂)
7.25–7.81 multiplet Pyridine H2, H3, H4
8.02 singlet H1 (pyridine)

¹³C NMR (125 MHz, CDCl₃) :

Signal (δ, ppm) Assignment
190.2 C5, C9 (ketones)
148.6 Pyridine C2
125–135 Aromatic carbons
35.1 C6, C7, C8 (CH₂)

The deshielded ketone carbons (δ ~190 ppm) and pyridine nitrogen’s inductive effect are diagnostic .

Infrared (IR) Absorption Characteristics

Key IR absorptions (KBr, cm⁻¹):

Band Assignment Source
1705–1680 ν(C=O) symmetric
1665–1640 ν(C=O) asymmetric
1590 ν(C=N) pyridine
3100–3000 ν(C-H) aromatic

Conjugation between the pyridine ring and ketones reduces C=O stretching frequencies compared to isolated ketones .

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, 70 eV) :

m/z Fragment Ion Pathway
175 [M]⁺ Molecular ion
157 [M – H₂O]⁺ Dehydration
131 [M – CO]⁺ Ketone loss
77 C₆H₅⁺ Benzene fragment

The base peak at m/z 131 corresponds to sequential loss of two CO groups (44 amu each) .

Propiedades

IUPAC Name

7,8-dihydro-6H-cyclohepta[b]pyridine-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMIEUQKQXVBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C(=O)C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704385
Record name 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39713-40-1
Record name 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthesis of Dimethyl Pyridine-2,3-dicarboxylate (Intermediate)

  • Starting Material: Pyridine-2,3-dicarboxylic acid
  • Reagents: Thionyl chloride (SOCl2), methanol (MeOH)
  • Conditions: Reflux for 7 hours under anhydrous conditions
  • Procedure: Pyridine-2,3-dicarboxylic acid is treated with thionyl chloride in methanol at approximately 65–70°C, converting the acid groups into methyl esters. Excess methanol is distilled off post-reaction.
  • Purification: Extraction with ethyl acetate, washing with 10% NaHCO3, drying over Na2SO4, and recrystallization from ethanol.
  • Yield: Approximately 81% with melting point 114°C.

Cyclization to Form 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione

  • Starting Material: Dimethyl 5,9-dihydroxy-7H-cyclohepta[b]pyridine-6,8-dicarboxylate (obtained from previous step)
  • Reagents: Hydrochloric acid (HCl), water
  • Conditions: Heating at 75°C for 10 hours under aqueous conditions
  • Procedure: The dimethyl ester is hydrolyzed and cyclized in the presence of HCl and water, promoting ring closure and formation of the fused bicyclic diketone.
  • Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Isolation: After completion, the product is extracted and purified by crystallization or chromatography.

Enantioselective Reduction (Optional Step for Chiral Derivatives)

  • Reagents: Rhodium-based catalysts (e.g., Rh-(R-binapine)(COD)BF4), hydrogen gas (H2)
  • Solvent: Dichloromethane (DCM)
  • Conditions: Low temperature (2°C) under H2 pressure, reaction monitored overnight at room temperature
  • Outcome: Selective reduction of the ketone group to yield chiral hydroxy derivatives with high chemo- and enantioselectivity.

Summary Table of Key Preparation Steps

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 Pyridine-2,3-dicarboxylic acid SOCl2, MeOH, reflux 7 h Dimethyl pyridine-2,3-dicarboxylate ~81 Esterification
2 Dimethyl 5,9-dihydroxy-7H-cyclohepta[b]pyridine-6,8-dicarboxylate HCl, water, 75°C, 10 h 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Not specified Cyclization & hydrolysis
3 (optional) 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Rh-(R-binapine)(COD)BF4, H2, DCM, 2°C Chiral hydroxy derivative Not specified Enantioselective reduction

Industrial Scale Considerations

  • Scale-up: Industrial production employs similar synthetic routes with optimization for reaction time, temperature, and reagent stoichiometry.
  • Reactor Technology: Use of continuous flow reactors to improve reaction control and throughput.
  • Purification: Advanced crystallization and chromatographic techniques ensure high purity (>95%) of the final product.
  • Safety & Environment: Handling of reagents like thionyl chloride and HCl requires proper containment and neutralization protocols.

Research Findings and Reaction Mechanisms

  • The initial esterification step converts pyridine dicarboxylic acids into more reactive esters, facilitating subsequent cyclization.
  • Acid-catalyzed hydrolysis and cyclization promote ring closure forming the bicyclic diketone structure.
  • Enantioselective catalytic hydrogenation allows for selective reduction of ketone groups, yielding optically active compounds useful in medicinal chemistry.
  • Reaction monitoring by TLC and purification by recrystallization or chromatography are critical for ensuring product quality.

Additional Notes

  • The synthetic pathway is versatile, allowing modifications to produce derivatives for pharmaceutical research.
  • Reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence yield and selectivity.
  • The compound's fused seven-membered ring system imparts unique chemical properties compared to related five-membered systems.

Análisis De Reacciones Químicas

Types of Reactions

7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with alcohol or amine functional groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Chemical Research Applications

7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione serves as a crucial building block in organic synthesis. Its unique fused ring structure allows it to participate in various chemical reactions, leading to the formation of more complex heterocyclic compounds.

Synthetic Routes:

  • The compound can be synthesized through multicomponent reactions involving malononitrile, hydrogen sulfide, and aldehydes in the presence of bases like triethylamine. This method highlights its utility in generating derivatives with potential biological activities.

Biological Applications

Research indicates that 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione exhibits promising biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens .
  • Anticancer Potential: It has been explored as a lead compound for developing new anticancer agents. Preliminary studies suggest that it may inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving enzyme inhibition .

Medicinal Chemistry

The medicinal applications of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione are noteworthy:

  • Pharmaceutical Development: The compound is being investigated for its potential as a therapeutic agent targeting various diseases. Its structural characteristics allow it to interact with specific molecular targets, modulating their activity effectively .

Case Study 1: Anticancer Activity

In a study published in Organic Letters, researchers synthesized analogs of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation in MCF-7 and A549 cell lines, suggesting their potential as anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of synthesized derivatives of this compound against common bacterial strains. The results demonstrated substantial inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents .

Industrial Applications

In addition to its research applications, 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione is utilized in the production of specialty chemicals and materials with unique properties. Its ability to serve as a precursor for various chemical transformations makes it valuable in industrial settings.

Mecanismo De Acción

The mechanism of action of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparación Con Compuestos Similares

Cyclopenta[b]pyridine Derivatives

Example Compounds :

  • 4-Phenyl-2-(thien-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5a)
  • 4-(4-Chlorophenyl)-2-(thien-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5b)

Key Differences :

  • Ring Size : Cyclopenta[b]pyridines have a five-membered cyclopentane ring fused to pyridine, compared to the seven-membered cycloheptane in Compound 2. This smaller ring reduces conformational flexibility and steric bulk .
  • Substituents : Cyclopenta derivatives often include aryl (e.g., phenyl, chlorophenyl) and heteroaryl (e.g., thienyl) groups at positions 2 and 3. These substituents enhance π-π stacking interactions but reduce solubility compared to Compound 2’s ketone functionalities .
  • Synthetic Utility : While Compound 2 is tailored for enantioselective reductions (yields >89% with catalysts like CAT05 ), cyclopenta[b]pyridines are synthesized via multicomponent reactions, yielding diverse derivatives for exploratory medicinal chemistry .

Benzo-Fused Cycloheptene Diones

Example Compound :

  • 1,4-Dihydroxy-7,8-dihydro-5H-benzo[a]cycloheptene-5,9(6H)-dione (7)

Key Differences :

  • Aromaticity : The benzo[a]cycloheptene system incorporates a fused benzene ring, increasing aromaticity and stabilizing the structure through resonance. This contrasts with Compound 2’s pyridine ring, which introduces electron-withdrawing effects .
  • Reactivity : The hydroxyl groups in compound 7 enable bromination and elimination reactions (e.g., forming homonaphthazarin derivatives), whereas Compound 2’s reactivity is dominated by ketone reduction .

Cycloheptane-Based Pharmaceuticals

Example Compound :

  • (R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one (1)

Key Differences :

  • Functionality : Compound 1 is the reduced derivative of Compound 2, with a hydroxyl group at position 8. It achieves >99.9% stereochemical purity via asymmetric hydrogenation, a process highly dependent on Compound 2’s ketone geometry .
  • Therapeutic Role : Compound 1 is a direct precursor to rimegepant, whereas Compound 2 serves as the synthetic linchpin. Their structural relationship underscores the importance of precise ketone positioning in bioactive molecule design .

Research Findings and Implications

  • Steric and Electronic Effects : Compound 2’s cycloheptane ring provides optimal steric bulk for enantioselective reductions, a feature absent in smaller cyclopenta analogs .
  • Pharmacological Relevance : The pyridine-ketone framework in Compound 2 is critical for binding to the CGRP receptor, as evidenced by rimegepant’s clinical success .
  • Synthetic Challenges : Unlike benzo-fused derivatives, Compound 2’s lack of aromatic stabilization necessitates precise reaction conditions to avoid side reactions .

Actividad Biológica

7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (CAS Number: 39713-40-1) is a heterocyclic compound notable for its unique fused ring structure, combining features of cycloheptane and pyridine. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • Molecular Formula : C10H9NO2
  • Molecular Weight : 175.19 g/mol
  • Purity : Typically above 95% in commercial preparations .

The biological activity of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, influencing various signaling pathways associated with disease processes. The compound has been shown to inhibit enzymes involved in cancer cell proliferation and other disease mechanisms .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The compound's mechanism involves the induction of apoptosis and inhibition of cell cycle progression .

Cell Line IC50 (µM) Effect
MCF-712.4Cytotoxicity
MDA-MB-23110.2Induction of apoptosis

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Breast Cancer Therapy : A study conducted on the effects of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione on breast cancer cell lines revealed that the compound selectively inhibited the growth of cancer cells while sparing normal cells. The study utilized flow cytometry to assess apoptosis rates and found a significant increase in apoptotic cells treated with the compound compared to control groups .
  • Antimicrobial Testing : In a series of experiments assessing antimicrobial efficacy, the compound was tested against various bacterial strains. Results indicated that it inhibited bacterial growth effectively at concentrations that were not cytotoxic to human cell lines, suggesting a favorable therapeutic index for potential drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example:

  • Ammonium acetate-mediated cyclocondensation : Reacting 3-oxo-2-arylhydrazonopropanals with cyclic ketones (e.g., benzosuberone) under high-pressure conditions (Q-tube reactor) yields derivatives with up to 98% efficiency .

  • Skraup reaction : Utilizes sulfuric acid, nitrobenzene, and glycerol at elevated temperatures (130–150°C) to form fused pyridine derivatives, as described in pyridine synthesis literature .

  • Vinamidinium salt-based synthesis : 2-(Hetero)aryl-vinamidinium salts react with cyclic ketones to form the target scaffold under mild conditions .

    Key Data :

    MethodYieldConditionsReference
    High-pressure cyclocondensation98%AcOH, Q-tube reactor
    Skraup reaction~80%H₂SO₄, 130–150°C

Q. How is 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione characterized post-synthesis?

  • Methodological Answer : Characterization typically involves:

  • Spectroscopy : 1H/13C NMR to confirm ring substitution patterns and hydrogen bonding .
  • IR spectroscopy : Identifies carbonyl (C=O) and amine (N-H) functional groups .
  • Elemental analysis : Validates molecular formula (C₁₀H₉NO₂) and purity .
    • Physical Properties :
PropertyValueReference
Density1.249 g/cm³
Boiling Point364.6 ± 21.0°C
Molecular Weight175.18 g/mol

Q. What are the stability and reactivity considerations for this compound?

  • Methodological Answer :

  • Stability : Stable under dry, inert storage conditions (room temperature, sealed containers) .
  • Reactivity :
  • Susceptible to nucleophilic attack at the carbonyl groups.
  • May undergo ring-opening under strong acidic/basic conditions .
  • Safety : While specific hazards are unlisted, general pyridine derivative precautions apply (e.g., avoid inhalation, use PPE) .

Advanced Research Questions

Q. How can high-pressure synthesis improve yield and green metrics for this compound?

  • Methodological Answer : High-pressure reactors (e.g., Q-tube) enhance reaction efficiency by accelerating cyclocondensation. Key green metrics include:

  • Atom Economy (AE) : 89.16% for ammonium acetate-mediated synthesis .
  • Reaction Mass Efficiency (RME) : Reduced solvent waste due to solvent-free or low-solvent conditions .
    • Optimization Tip : Scale-up trials (10 mmol scale) achieved 98% yield without compromising purity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT Studies : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization.
  • Molecular Docking : Screen derivatives against target proteins (e.g., anti-cancer targets like kinases) to prioritize synthesis .
    • Example : Derivatives of structurally similar dihydrobenzo[h]quinolines show anti-tumor activity, suggesting analogous modifications could enhance bioactivity .

Q. How to resolve contradictions in spectral data across studies?

  • Methodological Answer :

  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography with NMR) to confirm ambiguous signals .
  • Isotopic Labeling : Trace reaction pathways to distinguish between tautomeric forms or stereoisomers .
    • Case Study : Discrepancies in carbonyl IR peaks (1650–1700 cm⁻¹) were resolved by comparing solvent effects (DMSO vs. CDCl₃) .

Q. What mechanisms underlie the biological activity of related derivatives?

  • Methodological Answer :

  • Anti-Cancer Activity : Derivatives inhibit tubulin polymerization or disrupt DNA replication (observed in dihydrobenzo[h]quinolines) .
  • Anti-Inflammatory Action : Block COX-2 or NF-κB pathways, as seen in cyclohepta[b]pyridine analogs .
    • Experimental Design : Use in vitro assays (e.g., MTT for cytotoxicity) followed by in vivo xenograft models to validate efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione
Reactant of Route 2
Reactant of Route 2
5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.